molecular formula C27H22N4O2 B299654 N-[5-(1,3-dihydrobenzotriazol-2-yl)-3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene]-2,2-diphenylacetamide

N-[5-(1,3-dihydrobenzotriazol-2-yl)-3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene]-2,2-diphenylacetamide

Katalognummer B299654
Molekulargewicht: 434.5 g/mol
InChI-Schlüssel: PGRAJQPHYFBUIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[5-(1,3-dihydrobenzotriazol-2-yl)-3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene]-2,2-diphenylacetamide is a compound that belongs to the class of organic compounds known as benzotriazoles. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.

Wirkmechanismus

The mechanism of action of N-[5-(1,3-dihydrobenzotriazol-2-yl)-3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene]-2,2-diphenylacetamide involves the inhibition of reactive oxygen species (ROS) and the activation of various signaling pathways that are involved in cell survival and proliferation. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-[5-(1,3-dihydrobenzotriazol-2-yl)-3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene]-2,2-diphenylacetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and enhance cell survival and proliferation. It has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative disorders.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-[5-(1,3-dihydrobenzotriazol-2-yl)-3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene]-2,2-diphenylacetamide in lab experiments include its potent antioxidant and anti-inflammatory properties, its ability to inhibit the activity of various enzymes involved in the production of inflammatory mediators, and its neuroprotective effects. However, its limitations include its potential toxicity at high concentrations and the need for further studies to determine its optimal dosage and administration.

Zukünftige Richtungen

There are several future directions for the study of N-[5-(1,3-dihydrobenzotriazol-2-yl)-3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene]-2,2-diphenylacetamide. These include further studies to determine its optimal dosage and administration, its potential applications in the treatment of various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders, and its potential use as a therapeutic agent in combination with other drugs. Additionally, further studies are needed to elucidate its mechanism of action and to determine its potential toxicity and side effects.

Synthesemethoden

The synthesis of N-[5-(1,3-dihydrobenzotriazol-2-yl)-3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene]-2,2-diphenylacetamide involves the reaction of 1,3-dihydrobenzotriazole and 2,2-diphenylacetic acid with 3-methylcyclohexanone in the presence of a suitable catalyst. The reaction proceeds via a condensation reaction, and the resulting compound is purified using standard techniques such as recrystallization or column chromatography.

Wissenschaftliche Forschungsanwendungen

N-[5-(1,3-dihydrobenzotriazol-2-yl)-3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene]-2,2-diphenylacetamide has been extensively studied for its potential applications in scientific research. It has been shown to have potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.

Eigenschaften

Molekularformel

C27H22N4O2

Molekulargewicht

434.5 g/mol

IUPAC-Name

N-[5-(1,3-dihydrobenzotriazol-2-yl)-3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene]-2,2-diphenylacetamide

InChI

InChI=1S/C27H22N4O2/c1-18-16-23(26(32)24(17-18)31-29-21-14-8-9-15-22(21)30-31)28-27(33)25(19-10-4-2-5-11-19)20-12-6-3-7-13-20/h2-17,25,29-30H,1H3

InChI-Schlüssel

PGRAJQPHYFBUIU-UHFFFAOYSA-N

Isomerische SMILES

CC1=CC(=NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C(=C1)N4NC5=CC=CC=C5N4

SMILES

CC1=CC(=NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C(=C1)N4NC5=CC=CC=C5N4

Kanonische SMILES

CC1=CC(=NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C(=C1)N4NC5=CC=CC=C5N4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.